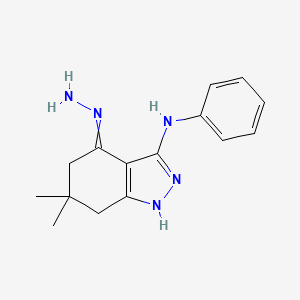
3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone” is a chemical compound with the molecular formula C15H19N5 and a molecular weight of 269.34 . It is part of a novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones .
Synthesis Analysis
The synthesis of this compound involves computer-aided design, molecular docking, molecular dynamics simulation, and MM/GBSA calculations . After testing 29 prepared compounds for activity against Mpro, two hits with IC50 values below 60μM were found .Aplicaciones Científicas De Investigación
NMR Study of Azo-Hydrazone Tautomerism
A study by Lyčka et al. (1981) explores the azo-hydrazone tautomerism of certain compounds using 15N NMR, providing insights into their structural properties and the temperature dependence of these shifts. This research is crucial for understanding the behavior of azo and hydrazone forms in various chemical environments (Lyčka, Šnobl, Macháček, & Večeřa, 1981).
Water-Soluble Organocatalysts for Hydrazone Formation
Crisalli and Kool (2013) report that anthranilic acids and aminobenzoic acids act as superior catalysts for hydrazone and oxime formation, which are crucial for bioconjugation and ligation processes. This study opens up new avenues for rapid and efficient molecular conjugation strategies (Crisalli & Kool, 2013).
Biocompatible Nucleophilic Catalyst for Hydrazone Ligations
Blanden et al. (2011) explore the use of 4-aminophenylalanine as a biocompatible nucleophilic catalyst for hydrazone ligations, offering a less detrimental option for the native structure of proteins. This research is significant for bioconjugation reactions under biologically compatible conditions (Blanden, Mukherjee, Dilek, Loew, & Bane, 2011).
Nucleophilic Catalysis of Hydrazone Formation and Transimination
Dirksen et al. (2006) discuss how aniline accelerates hydrazone formation and transimination, expanding the applications of stable imines in dynamic covalent chemistry. This research highlights the potential of hydrazones in reversible chemical reactions for biological and synthetic applications (Dirksen, Dirksen, Hackeng, & Dawson, 2006).
Synthesis and Reactivity of Hydrazone Derivatives
Elmaati et al. (2003) delve into the synthesis and reactivity of hydrazone derivatives, providing pathways to new heterocyclic systems. This work is foundational for the development of novel compounds with potential applications in various fields (Elmaati, Said, Abu Elenein, Khodeir, & Sofan, 2003).
Mecanismo De Acción
Target of Action
The primary target of the compound “3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone” is the SARS-CoV-2 main protease (Mpro) . Mpro plays a crucial role in mediating viral replication and transcription, making it an attractive target for drug development .
Mode of Action
The compound interacts with Mpro through a process that involves molecular docking . This interaction inhibits the activity of Mpro, thereby preventing the virus from replicating within the host .
Biochemical Pathways
The inhibition of Mpro affects the viral replication pathways of SARS-CoV-2 . By blocking these pathways, the compound prevents the virus from proliferating and causing further infection .
Pharmacokinetics
The binding affinity of this compound to Mpro was found to be significant, suggesting a high level of bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of SARS-CoV-2 replication . This can potentially reduce the severity of COVID-19 in infected individuals .
Propiedades
IUPAC Name |
4-hydrazinylidene-6,6-dimethyl-N-phenyl-5,7-dihydro-1H-indazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-15(2)8-11(18-16)13-12(9-15)19-20-14(13)17-10-6-4-3-5-7-10/h3-7H,8-9,16H2,1-2H3,(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRIAIBOIPGYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=NN)C1)C(=NN2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

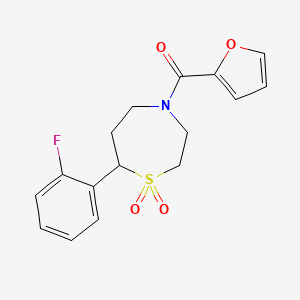

![Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate](/img/structure/B2950434.png)
![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2950437.png)
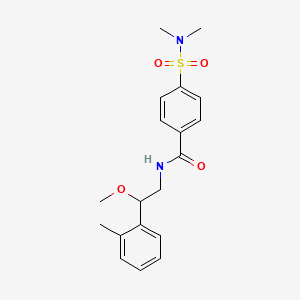
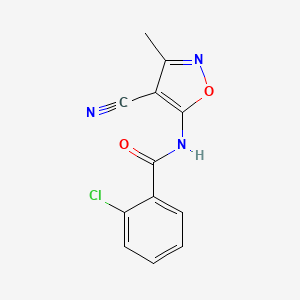
![Cyclohex-3-en-1-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2950441.png)
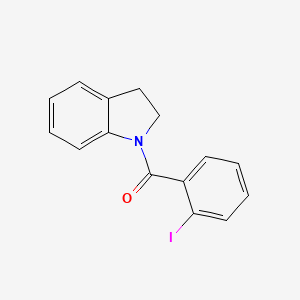
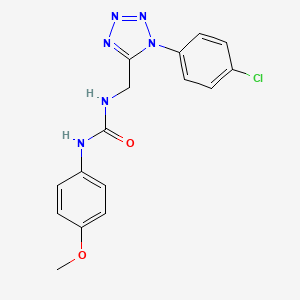

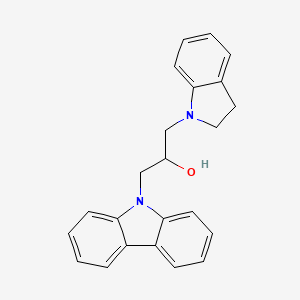
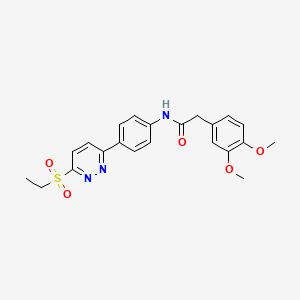
![2-[(2-fluorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2950451.png)
